1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride is an organic compound with a complex structure It is characterized by the presence of a tetramethyl-substituted tetrahydronaphthalene ring system attached to an ethanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the tetramethyl-substituted tetrahydronaphthalene core. This can be achieved through the alkylation of 1,2,3,4-tetrahydronaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further functionalization to introduce the ethanesulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Oxidation and Reduction: May involve reagents like hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Major Products Formed
Sulfonamides: Formed when the sulfonyl chloride reacts with amines.
Sulfonates: Formed when the sulfonyl chloride reacts with alcohols.
Scientific Research Applications
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials[][5].
Mechanism of Action
The mechanism of action of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. These reactions can modify the structure and function of target molecules, making the compound useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: Similar structure but with a ketone group instead of a sulfonyl chloride group.
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol: Similar structure but with a hydroxyl group instead of a sulfonyl chloride group.
Uniqueness
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable in synthetic chemistry and biochemical applications[8][8].
Properties
Molecular Formula |
C16H23ClO2S |
---|---|
Molecular Weight |
314.9 g/mol |
IUPAC Name |
1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C16H23ClO2S/c1-11(20(17,18)19)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
SCVHTIBFQDLZOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.